2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one
Description
2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methylprop-2-enyl side chain may contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-11(2)10-19-7-8-20-15(16(19)21)9-14(18-20)12-3-5-13(17)6-4-12/h3-9H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWDBVMHTBCFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the 4-fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Addition of the 2-methylprop-2-enyl side chain: This can be accomplished through alkylation reactions using suitable alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or tool in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrazin-4-one: Lacks the fluorine and methylprop-2-enyl groups.
2-(4-Chlorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group and the 2-methylprop-2-enyl side chain may confer unique chemical and biological properties to 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
